Boc-QAR-pNA

Enzyme Kinetics Substrate Affinity Trypsin

Boc-QAR-pNA delivers superior assay performance through its sequence-optimized affinity for trypsin and matriptase-2. A Km of 18.3 µM ensures efficient catalysis at substoichiometric concentrations, sharply reducing background versus generic substrates like Bz-Arg-pNA. The chromogenic pNA reporter generates a 405 nm signal compatible with standard UV-Vis and plate-reader equipment, avoiding costly fluorimeters. Validated for inhibitor screening and enzyme QC, this substrate provides lot-to-lot consistency essential for reproducible kinetic data. Choose Boc-QAR-pNA to upgrade assay sensitivity, dynamic range, and throughput.

Molecular Formula C25H39N9O8
Molecular Weight 593.6 g/mol
Cat. No. B12379020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-QAR-pNA
Molecular FormulaC25H39N9O8
Molecular Weight593.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C25H39N9O8/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29)/t14-,17-,18-/m0/s1
InChIKeyOVDKLYABPRRXIH-WBAXXEDZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Understanding Boc-QAR-pNA as a Chromogenic Protease Substrate


Boc-QAR-pNA (CAS No.: 1926163-47-4), also known as Boc-Gln-Ala-Arg-pNA, is a synthetic tripeptide substrate. Its core structure comprises a Boc-protected glutamine (Gln) residue, an alanine (Ala) residue, an arginine (Arg) residue, and a chromogenic para-nitroaniline (pNA) reporter group . It functions as a chromogenic substrate, releasing pNA upon specific enzymatic cleavage at the Arg-pNA bond [1]. This molecule is primarily employed as a research tool in biochemical assays for quantifying the proteolytic activity of specific serine proteases, notably trypsin and matriptase-2, via spectrophotometric detection .

Why a Generic Protease Substrate Cannot Substitute for Boc-QAR-pNA


The selection of a protease substrate for a specific assay cannot be made generically, as this choice has significant quantitative consequences. Enzyme-substrate interactions are defined by kinetic parameters such as Km (the Michaelis constant) and kcat/Km (catalytic efficiency). A substrate's specific amino acid sequence dictates its affinity and turnover rate with a target protease. For example, while a simpler substrate like Bz-Arg-pNA can be used with trypsin, it may exhibit a higher Km, signifying lower affinity and requiring higher substrate concentrations to achieve maximal velocity compared to a sequence-optimized substrate like Boc-QAR-pNA [1]. Furthermore, the difference between a chromogenic pNA and a fluorogenic AMC reporter group determines detection modality, sensitivity limits, and compatibility with existing lab equipment . Substituting Boc-QAR-pNA with an alternative without validation can lead to altered dynamic ranges, lower signal-to-background ratios, and incomparable kinetic data, undermining assay reproducibility and scientific validity.

Quantitative Evidence: Verifiable Differentiation of Boc-QAR-pNA vs. Analogues


Affinity Comparison: Boc-QAR-pNA Exhibits Higher Affinity (Lower Km) than a Simpler Trypsin Substrate

A key differentiator for Boc-QAR-pNA over simpler, more generic trypsin substrates is its enhanced affinity. Bz-Arg-pNA, a basic arginine-pNA substrate, is reported as a 'non-hydrolyzed substrate' in certain contexts, indicating a low or negligible affinity and turnover rate [1]. This is in stark contrast to Boc-QAR-pNA, for which a Km value of 18.3 μM was determined, demonstrating its function as a bona fide, high-affinity substrate . This quantitative difference confirms Boc-QAR-pNA is a more efficient and reliable tool for measuring trypsin-like activity at lower, more physiologically relevant enzyme concentrations.

Enzyme Kinetics Substrate Affinity Trypsin

Reporter Group Comparison: pNA-based Boc-QAR-pNA Offers Stability and Simplicity vs. Fluorogenic AMC Analogue

The choice of reporter group significantly impacts assay logistics. Boc-QAR-pNA utilizes the p-nitroaniline (pNA) group, which upon enzymatic cleavage yields a yellow product quantifiable via standard absorbance spectrophotometry at 405 nm [1]. Its direct fluorogenic analogue, Boc-QAR-AMC, uses a 7-amino-4-methylcoumarin (AMC) group and requires a fluorescence plate reader with specific excitation (380 nm) and emission (460 nm) filters for detection . While fluorogenic substrates can offer higher theoretical sensitivity, pNA-based substrates like Boc-QAR-pNA are generally more stable to light, do not suffer from fluorescence quenching issues, and are compatible with basic laboratory equipment. This makes Boc-QAR-pNA a more robust, cost-effective choice for high-throughput screening (HTS) in standard 96-well plate formats where a fluorescence reader may not be available or preferred.

Assay Development Chromogenic Substrate Fluorogenic Substrate

Protease Selectivity: Boc-QAR-pNA is a Substrate for Matriptase-2, Not All Trypsin-like Enzymes

Boc-QAR-pNA demonstrates a specific activity profile. While its sequence is cleaved by trypsin, it is also a recognized and utilized substrate for the type II transmembrane serine protease matriptase-2 (also known as TMPRSS6) [1]. This is a functional distinction from other Arg-pNA substrates, which may be more promiscuous. For instance, Boc-QAR-AMC, while sharing the core peptide sequence, is documented as a substrate for matriptase (ST14), spinesin, and prostasin . This subtle difference in enzyme targeting means Boc-QAR-pNA can be selected specifically for assays focused on matriptase-2 or to avoid cross-reactivity with other proteases like prostasin. This specificity is critical for developing targeted inhibitor screens and understanding the role of matriptase-2 in processes like iron homeostasis and cancer progression.

Enzyme Selectivity Protease Profiling Matriptase-2

Assay Validation: Boc-QAR-pNA is Employed in Validated High-Throughput Inhibitor Screening Protocols

Boc-QAR-pNA is not merely a research chemical; it is an established component of validated assay protocols. A patent for high-affinity matriptase inhibitors explicitly details the use of Boc-QAR-pNA at a final concentration of 250 μM in a kinetic assay designed for inhibitor screening [1]. The protocol monitors absorbance at 405 nm over 30 minutes to calculate initial reaction velocities (v/v0) [1]. This validated use in a high-throughput compatible, 96-well plate format for screening novel chemical entities demonstrates the compound's reproducibility and reliability in an industrial drug discovery context. This contrasts with less-characterized substrates that may lack such detailed, published assay conditions, requiring extensive in-house optimization.

Drug Discovery High-Throughput Screening Assay Validation

Recommended Research and Industrial Applications for Boc-QAR-pNA


High-Throughput Screening (HTS) for Protease Inhibitors in Drug Discovery

Boc-QAR-pNA is ideally suited for large-scale inhibitor screens against trypsin and matriptase-2. Its chromogenic readout at 405 nm is compatible with virtually all standard absorbance microplate readers, enabling cost-effective HTS campaigns without the need for specialized fluorescence equipment [1]. The validated protocol using 250 μM substrate provides a reliable starting point for assay development, ensuring reproducible kinetic data for hit identification and lead optimization [1].

Kinetic Characterization of Matriptase-2 in Iron Homeostasis and Cancer Research

For research focused on the transmembrane serine protease matriptase-2 (TMPRSS6), a key regulator of iron homeostasis and a potential target in certain cancers, Boc-QAR-pNA offers a selective substrate. Its documented use in matriptase-2 activity assays [2] and its high affinity (Km = 18.3 μM) enable precise measurement of enzyme kinetics, facilitating the study of enzyme regulation and the development of targeted modulators.

Routine Quality Control and Activity Assays for Trypsin and Related Enzymes

Boc-QAR-pNA serves as a reliable, high-affinity tool for routine quality control testing and quantifying the activity of trypsin preparations [2]. Its high affinity (Km = 18.3 μM) provides a wide dynamic range and excellent sensitivity, making it suitable for standardizing enzyme lots and ensuring reproducibility in downstream applications such as proteomics sample preparation and cell culture.

Developing Assays for Labs with Limited Access to Fluorescence Readers

In academic or core lab settings where access to advanced fluorimeters is limited or shared, Boc-QAR-pNA provides a robust alternative to fluorogenic substrates like Boc-QAR-AMC. Its chromogenic detection requires only a standard UV-Vis spectrophotometer or a basic absorbance plate reader, democratizing access to sensitive and quantitative protease assays for a wider range of researchers [1].

Technical Documentation Hub

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